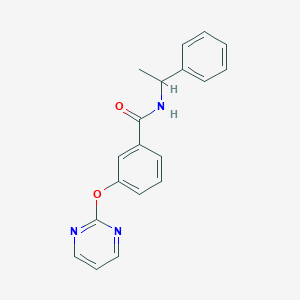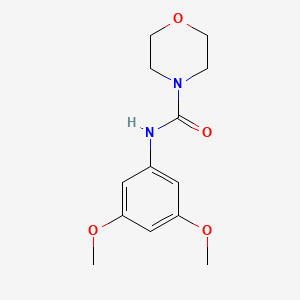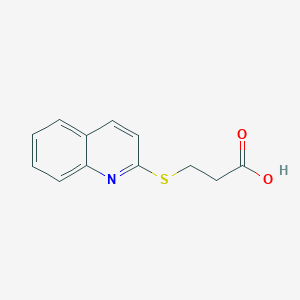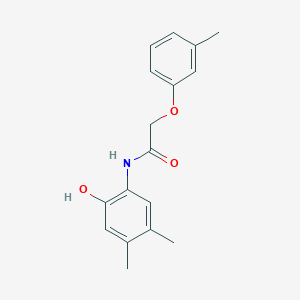
N-(1-苯乙基)-3-(2-嘧啶氧基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds structurally related to "N-(1-phenylethyl)-3-(2-pyrimidinyloxy)benzamide" often involves multi-step reactions including condensation, cyclization, and functional group transformations. For example, the design and synthesis of an orally active histone deacetylase inhibitor highlighted complex synthetic pathways involving selective inhibitions and biological evaluations (Zhou et al., 2008). These processes typically require precise control of reaction conditions to achieve the desired product selectively and with high yield.
Molecular Structure Analysis
Molecular structure analysis of benzamide derivatives and pyrimidine-containing compounds is critical for understanding their chemical behavior and potential biological activity. For instance, studies involving X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations provide detailed insights into the intermolecular interactions and the stability of these compounds (Saeed et al., 2020). Such analyses are essential for rational drug design, allowing for the prediction of compound behavior in biological systems.
Chemical Reactions and Properties
Benzamide derivatives and pyrimidine-based compounds undergo a variety of chemical reactions, including N-acylation and carbonylative synthesis, to introduce functional groups that modulate their physical, chemical, and biological properties (Katoh et al., 1996; Fu et al., 2019). These reactions are fundamental for the development of new compounds with potential therapeutic applications.
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystallinity, are influenced by their molecular structure. For example, the introduction of pyrimidine and benzamide moieties can affect the solubility and thermal stability of these compounds, which is crucial for their application in drug development and other fields (Wang et al., 2015).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with biological targets, are determined by the functional groups present in the compound. Studies on similar compounds show that the presence of benzamide and pyrimidine groups can significantly affect their binding affinity to biological targets and their overall biological activity (Saeed et al., 2015).
科学研究应用
癌症治疗的组蛋白脱乙酰酶抑制
N-(2-氨基苯基)-4-[(4-吡啶-3-基嘧啶-2-氨基)甲基]苯甲酰胺,一种结构上与 N-(1-苯乙基)-3-(2-嘧啶氧基)苯甲酰胺相似的化合物,已被确定为一种选择性组蛋白脱乙酰酶 (HDAC) 抑制剂。它通过阻断癌细胞增殖、诱导细胞周期停滞和促进凋亡,显示出作为抗癌药物的潜力。该化合物具有口服生物利用度,并且在体内显示出显着的抗肿瘤活性,已进入临床试验 (Zhou et al., 2008)。
化学分析和分离技术
该化合物的衍生物已被探索用于非水毛细管电泳分离,突出了其在分析化学中的相关性。具体而言,该研究开发了一种分离伊马替尼甲磺酸盐及其相关物质的方法,为复杂药物混合物的质量控制和分析提供了一种有希望的方法 (Ye et al., 2012)。
预测化学转化
使用串联质谱的研究预测了 2-嘧啶氧基-N-芳基苄胺衍生物的化学转化,包括 N-(1-苯乙基)-3-(2-嘧啶氧基)苯甲酰胺。这项研究提供了对分子中潜在反应中心点的见解,为理解和预测其在各种化学环境中的行为奠定了基础 (Wang et al., 2006)。
抗结核支架开发
另一项研究的重点是合成对结核分枝杆菌具有显着体外抗结核活性的新型衍生物。这些发现强调了该化合物作为开发新型抗结核药物主干的潜力,强调了其在应对与结核病相关的全球健康挑战中所扮演的角色 (Nimbalkar et al., 2018)。
抑制一氧化氮的产生
从天然来源中分离出新的苯甲酰胺衍生物,包括那些与 N-(1-苯乙基)-3-(2-嘧啶氧基)苯甲酰胺在结构上相关的衍生物,并证明对小胶质细胞中一氧化氮的产生具有有效的抑制作用。该活性表明在开发与一氧化氮过度产生相关的疾病的疗法中具有潜在应用 (Kim et al., 2009)。
属性
IUPAC Name |
N-(1-phenylethyl)-3-pyrimidin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-14(15-7-3-2-4-8-15)22-18(23)16-9-5-10-17(13-16)24-19-20-11-6-12-21-19/h2-14H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFJMEQVGFWBOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-{[6-(dimethylamino)pyridin-3-yl]methyl}-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5517949.png)
![1-butyl-8-nitrochromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5517952.png)
![(3S*,4S*)-4-cyclopropyl-1-[(2-methyl-5-pyrimidinyl)methyl]-3-pyrrolidinecarboxylic acid](/img/structure/B5517958.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5517969.png)
![4-[(3-methylphenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide](/img/structure/B5517975.png)

![methyl [3-allyl-2-(benzoylhydrazono)-4-oxo-1,3-thiazolidin-5-ylidene]acetate](/img/structure/B5517978.png)

![9-[2-oxo-2-(1-piperazinyl)ethyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5517999.png)
![2-hydroxy-4-{[(2-phenylvinyl)sulfonyl]amino}benzoic acid](/img/structure/B5518001.png)

![2-benzyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5518005.png)

